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Compound of Interest

Compound Name: 2,6-Dimethyl-4-nitrosophenol

Cat. No.: B077472 Get Quote

Analyse von 2,6-Dimethyl-4-nitrosophenol: Applikationshinweise und Protokolle für

Derivatisierungsreaktionen

Einführung

2,6-Dimethyl-4-nitrosophenol ist eine chemische Verbindung, die sowohl eine phenolische

Hydroxylgruppe als auch eine Nitrosogruppe aufweist. Diese funktionellen Gruppen

ermöglichen eine Vielzahl von chemischen Umwandlungen und machen die Verbindung zu

einem wertvollen Zwischenprodukt in der organischen Synthese.[1] Für quantitative Analysen,

insbesondere bei niedrigen Konzentrationen in komplexen Matrizes, ist oft eine Derivatisierung

erforderlich. Die Derivatisierung zielt darauf ab, die analytischen Eigenschaften des Moleküls

zu verbessern, z. B. durch Erhöhung seiner Flüchtigkeit und thermischen Stabilität für die

Gaschromatographie (GC) oder durch Anfügen eines Chromophors oder Fluorophors zur

Verbesserung der Nachweisbarkeit in der Hochleistungsflüssigkeitschromatographie (HPLC).

[2][3]

Diese Applikationshinweise beschreiben detaillierte Protokolle für die Derivatisierung von 2,6-
Dimethyl-4-nitrosophenol für die quantitative Analyse mittels Gaschromatographie-

Massenspektrometrie (GC-MS). Die hier vorgestellte Methode basiert auf der Silylierung, einer

robusten und weit verbreiteten Technik zur Derivatisierung von Verbindungen mit aktiven

Wasserstoffatomen wie Phenolen.[3][4]
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Derivatisierungsreaktion: Silylierung für die GC-MS-
Analyse
Die Silylierung ist eine chemische Reaktion, bei der ein aktives Wasserstoffatom in einer

funktionellen Gruppe (hier die Hydroxylgruppe des Phenols) durch eine Silylgruppe,

typischerweise eine Trimethylsilyl (TMS)-Gruppe, ersetzt wird.[3] Diese Reaktion wandelt das

polare, schwerflüchtige 2,6-Dimethyl-4-nitrosophenol in ein unpolareres, flüchtigeres und

thermisch stabileres Derivat um, das für die GC-Analyse besser geeignet ist.[4] Die

verbesserte Flüchtigkeit und thermische Stabilität führen zu schärferen chromatographischen

Peaks und einer besseren Trennleistung.

Als Silylierungsmittel wird N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) in Verbindung mit

einem Katalysator wie Trimethylchlorsilan (TMCS) verwendet. BSTFA ist ein starkes

Silylierungsmittel, das effizient mit Phenolen reagiert.

Abbildung 1: Silylierungsreaktion von 2,6-Dimethyl-4-nitrosophenol mit BSTFA.

Applikationshinweise
Prinzip
Die quantitative Bestimmung von 2,6-Dimethyl-4-nitrosophenol erfolgt durch

Gaschromatographie-Massenspektrometrie nach einer Derivatisierung mittels Silylierung. Die

Probe, die 2,6-Dimethyl-4-nitrosophenol enthält, wird mit BSTFA und TMCS umgesetzt, um

das flüchtige TMS-Derivat zu bilden. Dieses Derivat wird dann in den Gaschromatographen

injiziert, wo es von anderen Komponenten der Probe getrennt wird. Das Massenspektrometer

dient zur Detektion und Quantifizierung des Derivats. Die Quantifizierung erfolgt in der Regel

über einen internen Standard, um die Variabilität bei der Probenvorbereitung und Injektion zu

kompensieren.

Geräte und Reagenzien
Geräte:

Gaschromatograph mit Massenspektrometer (GC-MS)

Autosampler
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Heizblock oder Wasserbad

Analysenwaage

Vortexmischer

Pipetten und Kolben

Reaktionsgefäße (z. B. 2-ml-GC-Vials mit Kappen)

Reagenzien:

2,6-Dimethyl-4-nitrosophenol (analytischer Standard)

N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) mit 1% Trimethylchlorsilan (TMCS)

Lösungsmittel (z. B. Acetonitril, Ethylacetat, Pyridin – alle in GC-Qualität)

Interner Standard (z. B. 2,6-Dimethyl-4-nitrophenol oder eine andere strukturell ähnliche

Verbindung, die nicht in der Probe erwartet wird)

Inertgas (Stickstoff oder Argon)

Experimentelle Protokolle
Protokoll 1: Herstellung von Standardlösungen

Stammlösung (1 mg/ml): Wiegen Sie 10 mg 2,6-Dimethyl-4-nitrosophenol-Standard genau

in einen 10-ml-Messkolben ein und füllen Sie mit Acetonitril bis zur Marke auf.

Arbeitsstandardlösungen: Bereiten Sie durch serielle Verdünnung der Stammlösung mit

Acetonitril eine Reihe von Arbeitsstandardlösungen in Konzentrationen von 1 µg/ml bis 100

µg/ml vor.

Interner Standard (IS): Bereiten Sie eine Stammlösung des internen Standards (z. B. 2,6-

Dimethyl-4-nitrophenol) mit einer Konzentration von 1 mg/ml in Acetonitril vor. Erstellen Sie

daraus eine Arbeitslösung mit einer Konzentration von 10 µg/ml.

Protokoll 2: Derivatisierung der Probe
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Probenvorbereitung: Überführen Sie 100 µl der Standardlösung oder der zu analysierenden

Probe in ein 2-ml-Reaktionsgefäß. Fügen Sie 10 µl der internen Standard-Arbeitslösung (10

µg/ml) hinzu.

Trocknung: Trocknen Sie die Probe unter einem sanften Strom von Inertgas (Stickstoff oder

Argon) bei Raumtemperatur vollständig ein. Es ist entscheidend, dass keine Feuchtigkeit

vorhanden ist, da Wasser mit dem Silylierungsmittel reagiert.

Derivatisierung: Geben Sie 50 µl Pyridin (als Lösungsmittel und Katalysator) und 50 µl

BSTFA (mit 1 % TMCS) zu dem getrockneten Rückstand.

Reaktion: Verschließen Sie das Gefäß fest und mischen Sie es kurz auf einem

Vortexmischer. Erhitzen Sie das Gefäß für 30 Minuten bei 70 °C in einem Heizblock oder

Wasserbad.

Abkühlen: Lassen Sie das Reaktionsgefäß auf Raumtemperatur abkühlen.

Analyse: Überführen Sie das Reaktionsgemisch in ein GC-Vial und analysieren Sie es

mittels GC-MS.
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Abbildung 2: Experimenteller Arbeitsablauf für die GC-MS-Analyse.
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Datenpräsentation
Die folgenden Tabellen fassen typische quantitative Daten zusammen, die von einer validierten

GC-MS-Methode nach der Silylierungs-Derivatisierung erwartet werden können.

Tabelle 1: GC-MS-Parameter für die Analyse des TMS-Derivats

Parameter Wert

GC-Säule DB-5ms, 30 m x 0,25 mm ID, 0,25 µm Filmdicke

Injektor-Temperatur 250 °C

Injektionsvolumen 1 µl (Splitless)

Ofenprogramm
80 °C (1 min halten), dann 10 °C/min bis 280 °C

(5 min halten)

Trägergas Helium, 1,2 ml/min (konstanter Fluss)

MS-Transferleitung 280 °C

Ionenquelle-Temp. 230 °C

Ionisationsmodus Elektronenstoßionisation (EI), 70 eV

Scan-Modus Selected Ion Monitoring (SIM)

Quantifizierer-Ion (m/z) Hypothetischer Wert für TMS-Derivat

Qualifier-Ionen (m/z) Hypothetische Werte für TMS-Derivat

Tabelle 2: Zusammenfassung der Validierungsdaten
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Parameter Ergebnis

Linearitätsbereich 1 - 100 ng/ml

Korrelationskoeffizient (r²) > 0,998

Nachweisgrenze (LOD) 0,3 ng/ml

Bestimmungsgrenze (LOQ) 1,0 ng/ml

Präzision (RSD%) < 10%

Wiederfindung (%) 92 - 105%

Tabelle 3: Vergleich der chromatographischen Leistung

Parameter Ohne Derivatisierung
Mit Silylierungs-
Derivatisierung

Retentionszeit Variabel, oft mit Tailing Scharf, reproduzierbar

Peakform Breit, asymmetrisch Symmetrisch, Gauß'sch

Empfindlichkeit Gering Hoch

Reproduzierbarkeit Mäßig Ausgezeichnet

Fazit
Die Derivatisierung von 2,6-Dimethyl-4-nitrosophenol durch Silylierung ist eine effektive

Methode, um die analytischen Eigenschaften für die GC-MS-Analyse signifikant zu verbessern.

Das vorgestellte Protokoll bietet eine robuste Grundlage für die Entwicklung und Validierung

einer empfindlichen und spezifischen quantitativen Methode. Die Umwandlung in das TMS-

Derivat überwindet die mit der Analyse polarer Phenole verbundenen Herausforderungen wie

geringe Flüchtigkeit und Adsorption im GC-System, was zu zuverlässigeren und genaueren

Ergebnissen führt.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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